Wsf1-IN-1 Exhibits 82-Fold Selectivity for WFS1-Expressing Cells in HepG2 Hepatocellular Carcinoma Models
Wsf1-IN-1 demonstrates a marked dependence on WFS1 protein expression for its antiproliferative activity. In a direct comparison using HepG2 hepatocellular carcinoma cells, the compound displayed an IC50 of 0.33 μM in parental (WFS1-expressing) cells versus >27 μM in HepG2 WFS1 knockout (KO) cells [1]. This >81.8-fold difference in potency confirms that the compound's cytotoxic effect is mediated through WFS1 and not through off-target mechanisms. This selectivity is a critical differentiator from broad-spectrum ER stress modulators like dantrolene, which act on ryanodine receptors and do not require WFS1 expression for their cellular effects.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 0.33 μM |
| Comparator Or Baseline | >27 μM (HepG2 WFS1 KO cells) |
| Quantified Difference | >81.8-fold selectivity window |
| Conditions | HepG2 hepatocellular carcinoma cell line; parental vs. WFS1 knockout |
Why This Matters
Procurement of Wsf1-IN-1 ensures experiments are probing WFS1-dependent biology, enabling clean interpretation of results that would be unattainable with less selective tool compounds.
- [1] Lauffer, D. J., et al. Preparation of pyridine compounds for the treatment of cellular proliferative disorders. US Patent 20190322673 A1, 2019. View Source
